molecular formula C19H11NO4 B14479081 2-(4-Nitrophenyl)benzo[H]chromen-4-one CAS No. 71601-18-8

2-(4-Nitrophenyl)benzo[H]chromen-4-one

Cat. No.: B14479081
CAS No.: 71601-18-8
M. Wt: 317.3 g/mol
InChI Key: CZHZLRYJEQSRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group at the second position of the benzo[H]chromen-4-one structure. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)benzo[H]chromen-4-one typically involves a multicomponent reaction. One common method is the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot reaction is efficient and yields the desired chromene derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of eco-friendly and cost-effective catalysts like PTSA is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)benzo[H]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Nitrophenyl)benzo[H]chromen-4-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In antitumor studies, it induces apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

  • 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine
  • 2-Phenyl-4H-chromen-4-one
  • 4H-chromen-4-imines

Comparison: 2-(4-Nitrophenyl)benzo[H]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromene derivatives, it exhibits enhanced antimicrobial and antitumor properties, making it a valuable compound for further research .

Properties

CAS No.

71601-18-8

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

2-(4-nitrophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H11NO4/c21-17-11-18(13-5-8-14(9-6-13)20(22)23)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-11H

InChI Key

CZHZLRYJEQSRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.